Product packaging for 9-Amino-3,4-dihydroacridine(Cat. No.:)

9-Amino-3,4-dihydroacridine

Cat. No.: B8355208
M. Wt: 196.25 g/mol
InChI Key: ISIFYDUQYVDLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Amino-3,4-dihydroacridine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, particularly for investigating therapeutic interventions for neurological disorders and oncology. Its core structure serves as a key pharmacophore in the design of potential multi-target agents. In neurological research, acridine-based compounds like the well-known tacrine are recognized for their ability to inhibit cholinesterase enzymes . This inhibitory activity is a primary mechanism for enhancing cholinergic neurotransmission, making such compounds valuable tools for studying cognitive function and conditions like Alzheimer's disease . Furthermore, dihydroacridine derivatives have demonstrated additional properties in experimental models, including the inhibition of β-amyloid self-aggregation and antioxidant effects, which are relevant to the study of neurodegenerative disease pathologies . In cancer research, derivatives of this compound have been explored for their interaction with DNA and specific enzymes. For instance, novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones have been synthesized and shown to act as covalent poisons of human topoisomerase IIα . This mechanism involves enhancing enzyme-mediated double-stranded DNA cleavage, which is a recognized pathway for investigating anti-cancer agents . The presence of the 9-amino moiety has been identified as critical for this biological activity . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B8355208 9-Amino-3,4-dihydroacridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3,4-dihydroacridin-9-amine

InChI

InChI=1S/C13H12N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-3,5-7H,4,8H2,(H2,14,15)

InChI Key

ISIFYDUQYVDLRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies for 9 Amino 3,4 Dihydroacridine and Its Derivatives

Classical and Contemporary Approaches to Acridine (B1665455) Nucleus Synthesis

The construction of the tricyclic acridine core is a critical first step in accessing its derivatives. Several key methodologies have been developed and refined over the years.

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride. asianpubs.org This reaction is typically catalyzed by zinc chloride and requires high temperatures, often between 200-270 °C, for extended periods, sometimes up to 24 hours, to yield a 9-substituted acridine. asianpubs.org First reported by August Bernthsen in 1884, this method has been a foundational approach for creating the acridine skeleton. researchgate.net

Modern adaptations have sought to improve the harsh conditions and often poor yields of the traditional method. nih.gov The use of polyphosphoric acid can facilitate the reaction at lower temperatures, although this may also result in decreased yields. asianpubs.org More contemporary research has demonstrated that conducting the Bernthsen synthesis in a microwave can significantly decrease the reaction time while increasing the yield. nih.gov

Bernthsen Synthesis: Conditions and Adaptations
Catalyst Zinc Chloride, Polyphosphoric Acid
Reactants Diarylamine, Carboxylic Acid (or Acid Anhydride)
Classical Conditions 200-270 °C for up to 24 hours asianpubs.org
Modern Adaptations Microwave irradiation (reduced time, increased yield) nih.gov

Named after Fritz Ullmann, the Ullmann reaction is a cornerstone of aryl-aryl bond formation and has been adapted for acridine synthesis. researchgate.net The classical Ullmann condensation involves the copper-mediated coupling of two aryl groups. researchgate.net In the context of acridine synthesis, this can involve condensing a primary amine with an aromatic carboxylic acid, followed by cyclization to produce an acridone, which can then be converted to the acridine nucleus. thieme-connect.de Historically, these reactions required stoichiometric amounts of copper and harsh reaction conditions. researchgate.net

Modern cross-coupling strategies have significantly expanded the scope and utility of this reaction. Palladium and nickel catalysts are now frequently used in place of copper, allowing for milder reaction conditions. researchgate.net The development of specialized ligands, such as L-proline and N,N-dimethylglycine, has been shown to accelerate copper-catalyzed Ullmann-type reactions, enabling them to proceed at lower temperatures (40-95 °C) with only catalytic amounts of copper. These advancements have made cross-coupling a more versatile and efficient tool for constructing the biaryl linkage essential for the acridine framework. A modified Ullmann-Goldberg reaction has been used to prepare N-phenylanthranilic acid, a key intermediate for 9-aminoacridine (B1665356) derivatives, using copper oxide as a co-catalyst and sodium acetate (B1210297) as the base.

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a versatile method for preparing quinoline (B57606) and, by extension, acridine derivatives. The reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. To form a tetrahydroacridine ring system, for instance, a salt of anthranilic acid can be treated with cyclohexanone (B45756) at 120°C to produce 9-methyl acridine. thieme-connect.de

The reaction can be catalyzed by a range of acidic or basic catalysts. Catalysts reported for this synthesis include trifluoroacetic acid (TFA), p-toluenesulfonic acid, iodine, and various Lewis acids. This method is particularly valuable as it allows for the direct construction of the substituted heterocyclic system in a single step. The reaction proceeds through either an initial aldol (B89426) addition followed by cyclization and dehydration, or via the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction.

Common Catalysts in Friedländer Synthesis
Trifluoroacetic Acid (TFA)
p-Toluenesulfonic Acid (p-TSA)
Iodine
Lewis Acids (e.g., Neodymium(III) Nitrate Hexahydrate)
Heterogeneous Catalysts (e.g., Amberlyst-15 resin)

The formation of the 9,10-dihydroacridine (B10567) (or acridan) ring system can be achieved through the intramolecular cyclization of bis(aminoaryl)methanes. This synthetic route involves a precursor molecule where two aniline-type rings are linked by a methylene (B1212753) (-CH2-) bridge. The cyclization is typically promoted by an acid catalyst. The mechanism involves the protonation of one of the amino groups, which facilitates an intramolecular electrophilic attack from the second aromatic ring onto the methylene bridge, followed by the elimination of a molecule (such as ammonia) to form the central heterocyclic ring. This approach directly yields the dihydroacridine core structure, which can be subsequently oxidized if the fully aromatic acridine is the desired product.

A specific method for generating the acridine nucleus involves the use of N-arylisatins. When an N-arylisatin is subjected to alkaline hydrolysis, for example with potassium hydroxide, it undergoes a rearrangement and cyclization process. This reaction yields an acridine-9-carboxylic acid. This intermediate is often unstable and can be readily decarboxylated upon heating (melting) to afford the final acridine product. This pathway provides a distinct route to the acridine core starting from readily accessible isatin (B1672199) derivatives.

Targeted Synthesis of 9-Amino-3,4-dihydroacridine Derivatives

The direct synthesis of this compound and its derivatives often employs modifications of the classical ring-forming reactions or functionalization of a pre-existing dihydroacridine core. One prominent approach is a variation of the Friedländer synthesis. By reacting an anthranilonitrile with a cyclohexanone derivative in the presence of a catalyst like p-toluenesulfonic acid on silica (B1680970) gel, substituted 9-amino-1,2,3,4-tetrahydroacridines can be produced in good yields. This method is advantageous as it directly installs the crucial amino group at the 9-position during the ring-forming step.

Another strategy involves the synthesis of a dihydroacridinone intermediate, which is then converted to the target 9-amino derivative. For example, a recently synthesized derivative, 2(S)-2-hydroxy-butanedioic acid-9-amino-3,3-dimethyl-3,4-dihydroacridine-1(2H)-one, highlights this approach where the core is a dihydroacridin-1-one. The final amination step can be achieved by first converting the 9-oxo group to a 9-chloro group using a reagent like phosphorus oxychloride, followed by nucleophilic substitution with an appropriate amine. Derivatives of the closely related 9-amino-1,2,3,4-tetrahydroacridine (tacrine) have been synthesized by modifying the exocyclic amino group through reactions like acetylation and chloroacetylation.

Routes via Substituted Anthranilic Acid Nitriles and Dimedone Cyclization

The construction of the acridine scaffold can be achieved through multi-component condensation reactions. A well-established method for creating polyhydroacridine systems involves the one-pot synthesis utilizing components like dimedone, an amine, and an aldehyde. While direct literature citing the use of substituted anthranilic acid nitriles for the specific synthesis of this compound is scarce, the analogous reaction using anthranilic acid or other amines is a common strategy for building the acridine core.

This type of reaction, often catalyzed by acid, proceeds through a sequence of condensation, Michael addition, and cyclization dehydration steps. A plausible mechanism involves the initial Knoevenagel condensation between an aldehyde and dimedone. Subsequently, the amino group of an anthranilic acid derivative would undergo a Michael-type addition to the resulting α,β-unsaturated ketone. The final step is an intramolecular cyclization followed by dehydration to yield the fused heterocyclic system. This approach is highly efficient for generating libraries of acridine derivatives due to the commercial availability of diverse starting materials.

Reduction and Functionalization of 9-Aminoacridine Ketones

While the direct reduction of a 9-aminoacridine ketone to this compound is not a commonly cited route, a closely related and effective synthesis starts from a precursor alcohol, 9-amino-1,2,3,4-tetrahydroacridin-1-ol. This method provides a direct pathway to the target dihydroacridine structure.

The synthesis involves the acid-catalyzed dehydration of 9-amino-1,2,3,4-tetrahydroacridin-1-ol. In a typical procedure, the starting alcohol is dissolved in acetic acid, and a catalytic amount of sulfuric acid is added. Upon heating, a dehydration reaction occurs, leading to the formation of a double bond in the cyclohexene (B86901) ring, resulting in the 3,4-dihydroacridine system. The reaction mixture is then neutralized to precipitate the product, which can be purified by silica gel chromatography. This process has been reported to yield the desired this compound in moderate yields prepchem.com.

Starting MaterialReagentsProductYieldReference
9-amino-1,2,3,4-tetrahydroacridin-1-olH₂SO₄, Acetic AcidThis compound52% prepchem.com

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Approaches for 9-Substituted Dihydroacridines

The Nucleophilic Aromatic Substitution of Hydrogen (SNH) has emerged as a powerful and atom-economical method for the direct functionalization of C-H bonds in electron-deficient aromatic systems like acridines. This approach bypasses the need for pre-functionalization of the aromatic ring with a leaving group, offering a more direct route to substituted derivatives.

The SNH reaction proceeds in two main stages: the nucleophilic addition to the aromatic ring to form a stable intermediate σH-adduct, followed by an oxidative process to restore aromaticity and form the final substituted product nih.gov. This methodology is particularly effective for introducing nucleophiles at the electron-deficient C9 position of the acridine ring. Direct amination of the acridine C-H bond has been successfully developed based on this principle, allowing for the introduction of various amino groups. The reaction can be realized by activating cycloalkylamines with a strong base like sodium amide. This strategy represents a significant advancement over classical methods, which often require harsh conditions and multi-step procedures nih.gov.

Advanced Functionalization and Conjugation Strategies

Building upon the core this compound structure, advanced strategies are employed to introduce specific functionalities that can modulate the compound's properties for various applications, including therapeutic and diagnostic uses.

Introduction of Phosphoryl Moieties at Position 9

Phosphoryl groups can be introduced onto the acridine scaffold to enhance properties such as cell membrane penetration. The SNH reaction is a key method for this transformation. By reacting acridine with a corresponding phosphonate (B1237965) without solvent at elevated temperatures, 9-phosphoryl-9,10-dihydroacridines can be generated in high yields. These dihydroacridine intermediates can then be aromatized through electrochemical oxidation to yield the target 9-phosphorylacridines nih.gov.

PrecursorReagentProduct TypeYieldReference
AcridineDialkyl phosphonate9-Phosphoryl-9,10-dihydroacridine85-95% nih.gov
9-Chloroacridine (B74977)Cyclic phosphite9,9-Bis-phosphonate-9,10-dihydroacridine15-30% (isolated) arkat-usa.org

Covalent Conjugation with Biomacromolecules (e.g., Peptides, Proteins)

To achieve targeted delivery to specific cells, such as cancer cells, 9-aminoacridine derivatives are covalently conjugated with biomacromolecules like peptides. These conjugates are designed to direct the acridine-based therapeutic agent specifically to the target cells to which the peptide binds google.com.

The synthesis of these conjugates often utilizes solid-phase peptide synthesis (SPPS) methodologies nih.govsemanticscholar.orgkennesaw.edu. A 9-anilinoacridine-4-carboxylic acid, for example, can be prepared and then coupled to a resin-bound peptide. This allows for the construction of small combinatorial libraries of acridine-peptide conjugates for screening and biological evaluation nih.gov. This strategy combines the DNA-intercalating properties of the acridine core with the targeting capabilities of peptides, aiming to improve therapeutic efficacy and reduce off-target effects google.com.

Diversification via Aminoalkylation and Carboxamide Linkages

Further diversification of the 9-aminoacridine scaffold is commonly achieved by introducing aminoalkyl chains and carboxamide functionalities. These modifications can significantly influence the compound's biological activity, solubility, and DNA-binding properties.

Aminoalkylation: N-substituted 9-aminoacridine derivatives are often prepared by reacting 9-chloroacridine with various primary or secondary amines orgsyn.orgrsc.org. A common two-step procedure involves first reacting 9-chloroacridine with phenol (B47542) to form a more reactive 9-phenoxyacridine (B3049667) intermediate. This intermediate is then treated with the desired amine to yield the final N-substituted product rsc.orgnih.govucsf.edu. This method allows for the introduction of a wide variety of aminoalkyl side chains.

Carboxamide Linkages: The incorporation of carboxamide groups, including amino acid residues, is another key strategy. N-(9-Acridinyl) amino acid derivatives can be synthesized by reacting 9-chloroacridine with the desired amino acid, often in the presence of a base mdpi.comnih.gov. Similarly, 9-aminoacridine-4-carboxamides are a class of derivatives that have been extensively studied for their antiproliferative properties. Their synthesis typically involves preparing a 9-chloroacridine-4-carbonyl chloride intermediate, which is then reacted with a suitable amine to form the desired carboxamide linkage.

Solid-Phase Synthesis Techniques for Derivative Libraries

Solid-phase synthesis (SPS) represents a powerful strategy for the rapid generation of libraries of this compound derivatives, facilitating the exploration of structure-activity relationships for various therapeutic targets. This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. The key advantages of SPS include the simplification of purification processes, as excess reagents and byproducts are removed by simple filtration and washing, and the amenability to automation and high-throughput synthesis.

One documented approach for the solid-phase synthesis of 9-aminoacridine derivatives involves the generation of 9-anilinoacridine (B1211779) derivatives, which can be adapted for the this compound scaffold. A general strategy employs the immobilization of a suitable building block onto a solid support, followed by the construction of the acridine core or the derivatization of a pre-formed, resin-bound acridine scaffold.

A notable example is the solid-phase synthesis of 2-nitro-4-carboxy-9-anilinoacridine and its corresponding carboxamide derivative. google.com In this method, 3-nitro-4-fluorobenzoic acid is loaded onto a resin, such as Rink Amide MBHA or 2-chlorotrityl chloride (Cl-Trt) resin. The resin-bound intermediate is then reacted with 9-aminoacridine under conditions suitable for nucleophilic aromatic substitution. Finally, the desired product is cleaved from the solid support.

The choice of resin is crucial as it determines the functional group on the final product. For instance, cleavage from the Rink Amide MBHA resin typically yields a C-terminal amide, while the Cl-Trt resin allows for the release of the carboxylic acid. This approach allows for the introduction of diversity at various positions of the 9-aminoacridine scaffold.

The following table summarizes the solid-phase synthesis of two exemplary 9-anilinoacridine derivatives, highlighting the resin used, the final product, and the reported yield and purity.

ResinProductYield (%)Purity (%)
Rink Amide MBHA2-nitro-4-carboxamido-9-anilinoacridine9693
2-Chlorotrityl chloride (Cl-Trt)2-nitro-4-carboxy-9-anilinoacridine9394

Data sourced from patent WO2011051950A1. google.com

This solid-phase methodology provides a versatile platform for generating libraries of 9-aminoacridine derivatives. By varying the initial building blocks attached to the resin and the reagents used in subsequent reaction steps, a wide array of analogues can be efficiently synthesized for biological screening.

Molecular Mechanisms of Biological Action in Vitro and Pre Clinical Models

Nucleic Acid Interactions and Associated Mechanisms

9-Aminoacridine (B1665356) is a classic DNA intercalating agent. Its planar tricyclic ring system inserts itself between adjacent base pairs of the DNA double helix. This mode of binding is governed by the "neighbor-exclusion principle," which posits that binding can only occur at every other potential intercalation site, reflecting a significant negative cooperativity in the binding process. nih.gov Molecular mechanics and dynamics simulations of 9-aminoacridine intercalated into DNA have been performed to understand the physical basis of this principle. These studies suggest that while there is no strong stereochemical preference for obeying this rule, factors such as vibrational entropy and polyelectrolyte effects likely contribute to the observed binding pattern. nih.gov The intercalation of 9-aminoacridine derivatives into DNA has been characterized using various biophysical techniques. For instance, viscometric titrations with closed circular supercoiled DNA have been used to determine the unwinding angles and binding affinities for a series of 9-aminoacridine derivatives.

The inhibition of DNA replication by 9-aminoacridine is a direct consequence of its interaction with the DNA template and, at higher concentrations, with DNA polymerase itself. nih.gov In vitro studies using phage T4 DNA polymerase have shown that the inhibitory mechanism is concentration-dependent. At concentrations below 10 µM, the inhibition of deoxynucleoside triphosphate (dNTP) incorporation is primarily due to the interaction of 9-aminoacridine with the DNA template. nih.gov This intercalation likely distorts the DNA structure, impeding the progression of the polymerase enzyme along the template strand.

However, at concentrations above 10 µM, a direct interaction with the DNA polymerase becomes the predominant mechanism of inhibition. nih.gov This suggests that at higher concentrations, 9-aminoacridine molecules may bind to the enzyme itself, potentially at the DNA binding site or another allosteric site, thereby inhibiting its catalytic function. This dual mechanism of action, targeting both the DNA template and the replication enzyme, contributes to its potent inhibition of DNA synthesis.

Furthermore, 9-aminoacridine has been shown to modulate the proofreading activity of DNA polymerase. Consistent with its destabilizing effect on the growing point, it stimulates the 3'-5' exonuclease activity of phage T4 DNA polymerase. nih.gov This stimulation leads to the hydrolysis of correctly base-paired DNA, indicating an interference with the delicate balance between the polymerase and exonuclease functions of the enzyme. nih.gov

9-Aminoacridine and its derivatives are well-characterized inhibitors of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. These compounds can act as "topoisomerase poisons," which stabilize the transient "cleavage complex" formed between the enzyme and DNA. This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.

Derivatives of 9-Amino-3,4-dihydroacridine have been synthesized and evaluated as poisons of human topoisomerase IIα. nih.gov Studies on novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones revealed that these compounds enhance enzyme-mediated double-stranded DNA cleavage. nih.gov The presence of the 9-amino group was found to be critical for this activity. Interestingly, these derivatives appear to act as covalent poisons, as they lose activity in the presence of a reducing agent and inhibit DNA cleavage when pre-incubated with the enzyme before the addition of DNA. nih.gov

The inhibitory activity of 9-aminoacridine derivatives against topoisomerases is a significant area of anticancer drug development. nih.govmdpi.com

Table 1: Topoisomerase IIα Inhibitory Activity of Selected 9-Aminoacridine Derivatives This table is representative of data for 9-aminoacridine derivatives, as specific data for this compound was not available in the reviewed sources.

CompoundC7 SubstituentRelative DNA Cleavage Enhancement
Derivative 1H~5.5-fold
Derivative 2Cl~8.5-fold
Derivative 3F~7.0-fold
Derivative 4Br~8.0-fold
Amsacrine (B1665488) (Reference)-Potent
(Data adapted from studies on trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one derivatives) nih.gov

Telomerase is a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes, and its activity is essential for the immortal phenotype of most cancer cells. The guanine-rich sequences of human telomeric DNA can fold into four-stranded structures known as G-quadruplexes. Stabilization of these G-quadruplex structures can inhibit telomerase activity, making them an attractive target for anticancer drug design.

Substituted acridine (B1665455) derivatives have been rationally designed as telomerase inhibitors based on their ability to stabilize these G-quadruplex structures. nih.gov The most potent of these inhibitors exhibit IC50 values against telomerase in the low micromolar range (1.3 to 8 µM). nih.gov The planar acridine core is thought to stack on the terminal G-tetrad of the quadruplex, while side chains provide additional stabilizing interactions. This stabilization effectively sequesters the 3' end of the telomere, preventing its access by the telomerase enzyme and thereby inhibiting telomere elongation.

Recent studies have revealed another critical mechanism of action for 9-aminoacridine: the potent inhibition of ribosome biogenesis. nih.govnih.gov This process, which is fundamental for cell growth and proliferation, is rapidly abolished upon exposure to 9-aminoacridine. nih.gov The compound targets both the transcription of ribosomal RNA precursors (pre-rRNA) and the subsequent processing of these precursors into mature ribosomal RNA. nih.govnih.gov

Incubation of mammalian cells with 9-aminoacridine leads to a rapid cessation of RNA Polymerase I (Pol I)-mediated transcription, resulting in the disappearance of the primary 47S pre-rRNA transcript within minutes. nih.gov In addition to inhibiting transcription, 9-aminoacridine also interferes with the processing of already synthesized pre-rRNAs. This is likely due to its ability to bind to RNA, as demonstrated by fluorescent intercalator displacement assays. nih.govnih.gov This dual inhibition of both transcription and processing of rRNA makes 9-aminoacridine a powerful antagonist of ribosome biogenesis. nih.gov

Enzyme Modulation and Signal Transduction Pathways

The biological activities of 9-aminoacridine derivatives, including this compound and its related structures, are multifaceted, involving the modulation of various enzymes and critical signal transduction pathways. These interactions are central to their potential therapeutic applications, ranging from neurodegenerative diseases to oncology.

Derivatives of the acridine scaffold are well-established inhibitors of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. 9-Amino-1,2,3,4-tetrahydroacridine, also known as tacrine (B349632), was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. nih.gov Its mechanism involves potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Kinetic studies on derivatives such as 9-phosphoryl-9,10-dihydroacridines reveal a mixed type of inhibition for BChE. nih.govfrontiersin.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). nih.gov The inhibitory potency varies based on the specific substitutions on the acridine core. For instance, in vivo studies in rats demonstrated that the inhibitory effect of tacrine on blood acetylcholinesterase activity was significant, though less potent than physostigmine. nih.gov

Inhibitory Activity of Acridine Derivatives Against Cholinesterases
CompoundTarget EnzymeInhibition TypeKey Findings
9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)AChE & BChENot SpecifiedPotent inhibitor of both enzymes; served as a foundational drug for Alzheimer's treatment. nih.gov
9-bis(benzyloxy)phosphoryl-9,10-dihydroacridineBChEMixedKinetic analysis demonstrated changes in both Km and Vmax values. nih.gov
6-bromo-9-amino-1,2,3,4-tetrahydroacridineAChENot SpecifiedExperimental IC50 value of 0.066 µM. nih.gov

In the context of Alzheimer's disease, the aggregation of beta-amyloid peptides (specifically Aβ42) into toxic oligomers and plaques is a key pathological event. Certain 9-substituted dihydroacridine derivatives have demonstrated the ability to interfere with this process. Studies using the thioflavin T (ThT) fluorescence method, which measures the formation of amyloid aggregates, have shown that the efficacy of these compounds depends on their specific chemical structure. nih.gov Dihydroacridine derivatives were found to be more effective inhibitors of Aβ42 self-aggregation compared to their fully aromatized acridine counterparts. nih.gov

Inhibition of Aβ42 Self-Aggregation by Acridine Derivatives
Compound ClassAssay MethodInhibition (%) at 100 µMKey Observation
9-phosphoryl-9,10-dihydroacridinesThioflavin T (ThT) FluorescenceVariable, up to significant inhibitionGenerally more effective than their acridine analogs. nih.gov
9-phosphorylacridinesThioflavin T (ThT) FluorescenceWeak to no inhibitionThe reduced dihydroacridine core is more favorable for activity. nih.gov

The 4-anilinoquin(az)oline scaffold, which is structurally related to the aminoacridine core, is a well-known framework for protein kinase inhibitors. While specific kinome-wide screening data for this compound is not extensively detailed in the provided context, related structures show selective inhibition against various kinases. For example, certain derivatives have been evaluated against a mini-panel of kinases including Aurora A, CDK2, HER2, VEGFR2, and EGFR, demonstrating a range of inhibitory activities from poor to moderate. researchgate.net This suggests that the aminoacridine scaffold can be tailored to achieve selectivity for specific kinase targets, an essential attribute for developing targeted therapies. researchgate.netnih.gov

9-Aminoacridine (9AA) has been shown to exert anticancer effects by simultaneously targeting several key signaling pathways that are frequently deregulated in cancer. nih.govresearchgate.net Research has demonstrated that 9AA can suppress the pro-survival PI3K/AKT/mTOR pathway. nih.govresearchgate.net This is achieved, in part, by selectively downregulating the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net The inhibition of this pathway leads to reduced activity of downstream effectors like AKT and the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net

Concurrently, 9AA can suppress the nuclear factor-kappaB (NF-κB) signaling pathway, which is involved in inflammation and cell survival, while activating the p53 tumor suppressor pathway. nih.govresearchgate.net This multi-targeted action highlights a mechanism for inducing selective toxicity in transformed cells by concurrently inhibiting pro-growth signals and activating pro-apoptotic signals. nih.gov

The epidermal growth factor receptor (EGFR) is a crucial driver of tumor development, and its kinase domain is a prime target for anticancer drugs. nih.gov A novel derivative, 9-amino-3,3-dimethyl-3,4-dihydroacridine-1(2H)-one, has been specifically investigated for its ability to target EGFR. nih.govresearchgate.net Molecular docking studies revealed a high affinity of this compound for the EGFR kinase domain, with a calculated Ki of 101.24 µM. nih.govresearchgate.net This binding is stabilized by electrostatic and hydrophobic bonds. nih.gov In vitro experiments confirmed this targeting, as the compound induced cytotoxicity in EGFR-expressing gastric cancer cells with an IC50 of 0.32 µM and inhibited the growth of EGFR-expressing breast cancer patient-derived organoids. nih.govresearchgate.net

EGFR Targeting by a 9-Amino-3,3-dimethyl-3,4-dihydroacridine-1(2H)-one Derivative
ParameterValueMethod
Binding Affinity (dG score)-7.9 kcal/molMolecular Docking
Inhibition Constant (Ki)101.24 µMMolecular Docking
IC50 (Hs746T Gastric Cancer Cells)0.32 µMMTT Assay
GI50 (Breast Cancer Organoid)16.25 µMMTS Assay
Data from studies on LHT-17-19. nih.govresearchgate.net

Redox Homeostasis and Antioxidant Activity

Redox homeostasis refers to the balance between reactive oxygen species (ROS) and the cell's antioxidant defense systems. An imbalance can lead to oxidative stress, which is implicated in numerous diseases. Certain derivatives of 9,10-dihydroacridine (B10567) have been found to possess significant radical-scavenging activity. nih.gov For instance, 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines exhibit high antioxidant activity, as determined by assays such as the ABTS+ radical decolorization assay. nih.gov This activity is often found in conjunction with other biological functions, such as cholinesterase inhibition, making these compounds multifunctional agents. nih.gov In contrast, their oxidized acridinium (B8443388) counterparts tend to be effective cholinesterase inhibitors but lack antiradical activity, highlighting the importance of the dihydroacridine core for maintaining antioxidant properties. nih.gov

Radical Scavenging Mechanisms

The core structure of acridine derivatives plays a role in their antioxidant potential, particularly through radical scavenging. While research specifically on this compound is limited, studies on related compounds like anilinoacridines and acridinylhydrazides provide insight into the potential mechanisms. The process of radical scavenging by these compounds can involve the donation of a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting radical on the acridine derivative is a key factor in its efficacy as an antioxidant. For instance, in certain acridinylhydrazide derivatives, the presence of an allylic carbon can lead to the formation of a more stable mesomerically stabilized radical upon abstraction of a hydrogen atom. This structural feature enhances the radical scavenging capacity.

Other Investigated Biological Activities (e.g., Antimalarial, Antiprotozoal, Antiviral)

The planar aromatic system of the 9-aminoacridine scaffold allows it to intercalate into DNA, a mechanism that is foundational to many of its biological activities. google.com This interaction can inhibit DNA transcription and replication, leading to antiproliferative effects. google.com This core mechanism contributes to a broad spectrum of activities.

Antimalarial Activity: 9-aminoacridine derivatives have long been recognized for their effectiveness against malaria parasites. frontiersin.org Compounds like quinacrine (B1676205) were among the early synthetic antimalarials. google.com Their activity is linked to multiple mechanisms, including the inhibition of parasite DNA topoisomerase II and, crucially, the interference with the parasite's detoxification of heme. nih.govnih.gov

Antiprotozoal Activity: The antiparasitic action of 9-aminoacridine derivatives extends beyond malaria. Due to structural and metabolic similarities between different protozoan parasites, compounds active against Plasmodium sp. have been investigated for activity against other protozoa, such as Toxoplasma gondii. mdpi.com The ability to interfere with fundamental cellular processes like DNA replication makes these compounds candidates for broad-spectrum antiprotozoal agents. mdpi.com

Antiviral Activity: More recently, the 9-aminoacridine scaffold has been identified as a promising basis for the development of antiviral agents. nih.govresearchgate.net Notably, derivatives of pyronaridine (B1678541) and quinacrine have demonstrated activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). researchgate.netacs.org The antiviral effect is believed to be based on the inhibition of viral replication, with some compounds showing selective inhibition of viral enzymes like the SARS-CoV-2 papain-like protease (PLpro). nih.govresearchgate.net Several novel analogs have shown potent in vitro activity against SARS-CoV-2. nih.govresearchgate.netacs.org

Table 1: In Vitro Antiviral Activity of Selected 9-Aminoacridine Derivatives against SARS-CoV-2 This table summarizes the in vitro activity and cytotoxicity of several 9-aminoacridine derivatives against SARS-CoV-2 in different cell lines.

CompoundAssay Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Quinacrine A549 + ACE20.19 researchgate.net9.24 researchgate.net48.6
Pyronaridine A549 + ACE20.23 researchgate.net11.53 researchgate.net50.1
Analog 9c U2-OS ACE2 GFP≤ 0.42 nih.govresearchgate.net≥ 4.41 nih.govresearchgate.net> 10 nih.govresearchgate.net
Analog 7g U2-OS ACE2 GFP< 1.0 nih.govresearchgate.net> 4.0 nih.govresearchgate.net> 10 nih.govresearchgate.net
Analog 7e U2-OS ACE2 GFP< 1.0 nih.govresearchgate.net> 4.0 nih.govresearchgate.net> 10 nih.govresearchgate.net

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of the virus in vitro. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in the death of 50% of host cells. SI (Selectivity Index) is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.

Mechanisms of Antimalarial Activity (e.g., Hematin (B1673048) Formation Inhibition)

A critical survival mechanism for the malaria parasite, Plasmodium falciparum, within human red blood cells is the detoxification of heme. mdpi.com When the parasite digests hemoglobin, it releases large quantities of toxic free heme. mdpi.com The parasite neutralizes this heme by converting it into an inert, insoluble crystal called hemozoin, a process biochemically equivalent to the formation of β-hematin. nih.govmdpi.com

Certain 9-aminoacridine derivatives, particularly 9-anilinoacridines, exert their antimalarial effect by disrupting this vital detoxification process. nih.govnih.gov They inhibit the formation of β-hematin, leading to an accumulation of toxic heme that damages parasite membranes and causes lysis. nih.gov

The specific chemical structure of the 9-anilinoacridine (B1211779) derivative influences its ability to inhibit hematin formation. nih.govnih.gov For example, studies have shown that analogs with a 3,6-dichloro substitution on the acridine ring, combined with an electron-donating group in the anilino position, are potent inhibitors of β-hematin formation. nih.govnih.gov Conversely, 3,6-diamino analogs showed minimal inhibition. nih.govnih.gov The presence of certain substituents, such as a 1′-N(CH3)2 group on the anilino ring, appears to confer strong inhibitory activity regardless of the substitutions on the acridine nucleus itself. nih.govnih.gov These derivatives can bind to hematin, forming drug-hematin complexes that prevent the polymerization into hemozoin. nih.gov This mechanism, often in conjunction with other actions like DNA topoisomerase II inhibition, contributes to the potent parasiticidal activity of this class of compounds. nih.gov

Structure Activity Relationship Sar and Rational Design of 9 Amino 3,4 Dihydroacridine Analogs

Influence of Acridine (B1665455) Core Substitution Patterns on Biological Efficacy

Modifications to the central acridine ring system are a key strategy in optimizing the biological profiles of these compounds. The nature, position, and electronic properties of substituents on the acridine core can dramatically alter the molecule's interaction with biological targets, thereby affecting its efficacy.

Impact of Amino Group Position and Substitution

The amino group, particularly at the C9 position, is a critical feature for the biological activity of many acridine derivatives. researchgate.netresearchgate.net The basicity and hydrogen-bonding capability of the 9-amino group are often essential for anchoring the molecule to its target, such as the active site of an enzyme or the grooves of DNA.

Research on 9-anilinoacridines has shown that substitutions on the acridine ring, in addition to the anilino moiety, are crucial. For instance, the most active antimalarial compounds in this class often feature 3,6-diamino substitutions on the acridine ring, highlighting that the presence and position of additional amino groups can significantly enhance activity. openmedicinalchemistryjournal.com

Role of Halogenation and Alkoxy Substituents (e.g., Chloro, Methoxy)

The introduction of halogens and alkoxy groups onto the acridine core is a widely used strategy to enhance biological efficacy, particularly in the development of antimalarial agents. openmedicinalchemistryjournal.comnih.gov Specific substitution patterns, such as the combination of a 6-chloro and a 2-methoxy group, have been found to be consistently required for potent antimalarial activity. openmedicinalchemistryjournal.comnih.gov

For example, 2-methoxy-6-chloro-9-aminoacridine demonstrated strong in vitro antimalarial activity, with IC₅₀ values ranging from 18-42 nM. nih.govsemanticscholar.org The presence of these electron-donating (methoxy) and electron-withdrawing (chloro) groups is believed to optimize the electronic properties of the acridine ring for interaction with its biological target. openmedicinalchemistryjournal.comnih.gov

In other contexts, the electronic nature of substituents also plays a significant role. One study found that a molecule with a 2-methoxy substituent was approximately three times more potent in its anticancer activity than analogs containing a 2-methyl or 2-chloro group. rsc.org This suggests that the electron-donating character of the methoxy (B1213986) group can be more favorable for certain biological interactions compared to the weaker donating effect of a methyl group or the withdrawing effect of a chloro group. The strategic placement of halogens can also be used to increase the hydrophobic volume of residues, which can be key for bioactivity. nih.gov

Table 1: Effect of Acridine Core Substituents on Antimalarial and Anticancer Activity
CompoundSubstituentsActivity TypeIC₅₀ ValueTarget/Cell LineReference
2-methoxy-6-chloro-9-aminoacridine2-OCH₃, 6-Cl, 9-NH₂Antimalarial18-42 nMP. falciparum nih.govsemanticscholar.org
9-(6-ammonioethyl-amino)-6-chloro-2-methoxyacridinium dichloride2-OCH₃, 6-Cl, 9-NH(CH₂)₂NH₃²⁺Antimalarial≤ 0.07 µMCQ-susceptible P. falciparum openmedicinalchemistryjournal.comnih.gov
Analog with 2-methoxy substituent2-OCH₃Anticancer~3x more potent than 2-CH₃ or 2-Cl analogsNot specified rsc.org
Analog with 2-methyl substituent2-CH₃AnticancerLess potentNot specified rsc.org
Analog with 2-chloro substituent2-ClAnticancerLess potentNot specified rsc.org

Effects of Alkyl and Aryl Substituents on Activity Profiles

The addition of alkyl and aryl groups to the acridine scaffold can significantly impact biological activity, often by influencing steric interactions and lipophilicity. In a series of 9-phosphoryl-9,10-dihydroacridines investigated as potential agents for Alzheimer's disease, the nature of the substituent on the phosphorus atom was critical for activity. researchgate.netnih.gov

Dihydroacridines featuring aryl substituents in the phosphoryl moiety were effective inhibitors of butyrylcholinesterase (BChE). researchgate.netnih.gov The most active compounds were the dibenzyloxy derivative (1d) and its diphenethyl bioisostere (1e), which exhibited IC₅₀ values of 2.90 µM and 3.22 µM, respectively. researchgate.netnih.gov This highlights that bulky aryl groups in this position can be well-accommodated in the active site of BChE and contribute favorably to binding. researchgate.net

Conversely, the introduction of alkyl groups can sometimes be detrimental. For certain anticancer derivatives, a compound with a 2-methyl group was found to be less potent than its 2-methoxy counterpart, suggesting that simple alkyl substitution may not always be optimal for activity. rsc.org

Table 2: Influence of Aryl Substituents on BChE Inhibition for 9-Phosphoryl-9,10-dihydroacridine Analogs
Compound IDSubstituent on Phosphoryl MoietyBChE IC₅₀ (µM)Reference
1dDibenzyloxy2.90 ± 0.23 researchgate.netnih.gov
1eDiphenethyl3.22 ± 0.25 researchgate.netnih.gov
2d (Acridine analog of 1d)Dibenzyloxy6.90 ± 0.55 researchgate.netnih.gov

Influence of Planarity and Aromaticity on Biological Recognition

The planarity of the acridine ring system is a defining feature that governs its ability to interact with planar biological structures, most notably DNA. rsc.org The flat, aromatic surface of the acridine core allows it to insert between the base pairs of the DNA double helix, a process known as intercalation. rsc.orgresearchgate.net This interaction can disrupt DNA replication and transcription, forming the basis for the anticancer and antimicrobial properties of many acridine derivatives. researchgate.net

The degree of saturation in the acridine core affects its planarity and, consequently, its biological activity. Fully aromatic acridines are more planar than their dihydroacridine counterparts. This structural difference can lead to distinct biological profiles. For instance, in a study of cholinesterase inhibitors, dihydroacridine derivatives were found to be more potent inhibitors of BChE and had higher antioxidant activity, while their more planar, fully aromatic acridine analogs were almost inactive as antioxidants. researchgate.netfrontiersin.org However, for DNA intercalation, the high degree of planarity in the aromatic acridine system is generally considered essential. rsc.org The ability of these compounds to intercalate into DNA is a key mechanism of action, and even slight deviations from planarity can affect binding affinity and biological efficacy. researchgate.net

Side Chain Engineering and its Impact on Target Affinity

Beyond the acridine core, the rational design of side chains attached to the heterocycle is a powerful tool for fine-tuning target affinity and specificity. The length, flexibility, charge, and chemical nature of these side chains can be systematically modified to optimize interactions with the biological target.

Modulation of DNA Affinity through Flexible Side Chain Length and Complexity

For acridine derivatives that target DNA, the side chains play a crucial role in stabilizing the drug-DNA complex. The design of these chains can modulate DNA binding affinity and specificity. A prominent example is the development of DNA-threading bis(9-aminoacridine-4-carboxamides), where two acridine units are connected by a linker. researchgate.net

In these molecules, the acridine moieties act as intercalating anchors, while the linker lies in one of the DNA grooves and the carboxamide side chains are designed to interact with the other. researchgate.net The nature of the linker and the side chains significantly impacts cytotoxicity. Studies have shown that:

Linker Type: Linkers can be neutral flexible alkyl chains, charged flexible polyamine chains, or semi-rigid charged piperazine (B1678402) linkers. researchgate.net

Side Chain Composition: Side chains such as ethylpiperidino and N-methylpiperidin-4-yl have been explored. Generally, the ethylpiperidino series was found to be more cytotoxic than the N-methylpiperidin-4-yl series. researchgate.net

This approach demonstrates that the complexity and length of the side chains and linkers can be engineered to enhance DNA residence time, which is a desirable characteristic for antitumor agents. researchgate.net The principle of modulating DNA affinity through side chain flexibility is also seen in other contexts. For example, studies on protein-DNA interactions have shown that there can be flexibility in the length of amino acid side chains that interact with DNA, which can be a helpful concept in the design of new analogs. nih.gov For some antitumor compounds, the conformational flexibility of a basic side chain is considered an essential feature for activity. researchgate.net

Rational Design of Linkers and Charged Residues for Enhanced Interaction

The rational design of linkers and the incorporation of charged residues are crucial strategies for optimizing the therapeutic efficacy of 9-amino-3,4-dihydroacridine analogs. Linkers are used to connect the acridine core to other pharmacophoric fragments, creating hybrid molecules that can interact with multiple targets or different sites on a single target. The properties of the linker, such as length, flexibility, and polarity, are critical determinants of a compound's biological activity.

In the context of multi-domain proteins or enzymes with distinct binding pockets, the linker's role is to position the pharmacophores optimally for simultaneous interaction. Studies on fusion proteins and other multi-domain structures provide general principles applicable to small molecule design. Natural linkers are often composed of polar uncharged or charged amino acid residues like Threonine (Thr), Serine (Ser), Proline (Pro), Glycine (Gly), and various charged residues. nih.gov These residues tend to be hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting analog.

Key principles in linker design for this compound analogs include:

Flexibility vs. Rigidity : Flexible linkers, often rich in glycine, allow the attached fragments to adopt multiple conformations, which can be advantageous for exploring the binding site. Conversely, rigid linkers, which may incorporate proline residues or double bonds, restrict conformational freedom. nih.gov This can lead to higher binding affinity if the resulting conformation is optimal for the target, but it can also introduce unfavorable steric constraints.

Length : The linker must be of an appropriate length to span the distance between two binding sites without causing strain. For cholinesterase inhibitors, linkers are designed to bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Charged Residues : The introduction of charged residues, either within the linker or on the terminal fragment, can significantly enhance interactions with the biological target. In the case of the cytoplasmic linker of voltage-gated sodium channels, it contains numerous charged amino acids. nih.gov While neutralizing all charged residues in one study did not eliminate the channel's inactivation function, it underscores the importance of charge in protein structure and interaction. nih.gov For 9-aminoacridine (B1665356) derivatives targeting DNA or enzymes with charged surface residues, the incorporation of positively charged groups (e.g., quaternary amines) can lead to strong electrostatic interactions, improving binding affinity and specificity.

Advanced Analytical and Computational Research Techniques in 9 Amino 3,4 Dihydroacridine Research

Spectroscopic and Biophysical Characterization of Molecular Interactions

Spectroscopic and biophysical techniques are fundamental in characterizing the non-covalent interactions between 9-Amino-3,4-dihydroacridine and its biological targets. These methods provide insights into binding modes, stability of the resulting complexes, and the conformational changes induced in the macromolecule.

Fluorometric techniques are highly sensitive methods used to study the binding of ligands to DNA. The intrinsic fluorescence of 9-aminoacridine (B1665356) or the displacement of fluorescent DNA probes can be monitored to determine binding parameters.

One common method is the ethidium bromide (EtBr) displacement assay . Ethidium bromide is a well-known intercalator that exhibits a significant increase in fluorescence intensity upon binding to DNA. When a compound like 9-aminoacridine is introduced, it can compete with ethidium bromide for the intercalation sites in the DNA duplex. This competition leads to the displacement of EtBr from the DNA, resulting in a quenching of the fluorescence. nih.govnih.govheraldopenaccess.us The decrease in fluorescence intensity can be used to determine the binding affinity of the test compound.

The binding of 9-aminoacridine itself to DNA can also be studied by monitoring its intrinsic fluorescence. Research has shown that the fluorescence of 9-aminoacridine is quenched by purine mononucleotides, and its quantum yield is affected by the base composition of the DNA it binds to. oup.comacs.org For instance, bound proflavine, a related acridine (B1665455), only fluoresces when intercalated between two adjacent adenine-thymine (AT) pairs. oup.com This suggests that the local DNA sequence can significantly influence the fluorescence properties of the bound acridine.

Thermal denaturation studies are a crucial biophysical tool to assess the stability of the DNA double helix upon ligand binding. The melting temperature (Tm), defined as the temperature at which half of the double-stranded DNA has dissociated into single strands, is a key parameter in these studies. wikipedia.org Intercalating agents like 9-aminoacridine generally stabilize the DNA duplex, leading to an increase in its Tm.

The process involves monitoring the absorbance of a DNA solution at 260 nm while gradually increasing the temperature. As the DNA melts, the absorbance increases, a phenomenon known as the hyperchromic effect. The midpoint of this transition corresponds to the Tm. thermofisher.com The change in melting temperature (ΔTm) upon the addition of a ligand provides a measure of the extent of stabilization. For example, a study on a polyamine conjugate of 9-aminoacridine (compound 2a) demonstrated a significant increase in the dsDNA melting temperature by 7 °C compared to the control, indicating strong stabilization of the DNA duplex. nih.gov

Table 1: Illustrative Thermal Denaturation Data for a 9-Aminoacridine Derivative

SampleMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
dsDNA Control65.0-
dsDNA + Compound 2a72.0+7.0

Note: Data is illustrative and based on findings for a 9-aminoacridine conjugate (compound 2a) as reported in the literature. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for monitoring the interaction between small molecules and DNA. mdpi.com The binding of a ligand to DNA can perturb the electronic environment of the DNA bases and the ligand itself, leading to changes in the absorption spectrum. nih.gov

For 9-aminoacridine, which has characteristic absorption maxima in the UV-Vis region (around 381 nm, 400 nm, and 422 nm in the absence of DNA), interaction with DNA typically results in two key spectral changes: researchgate.netresearchgate.net

Hypochromism: A decrease in the molar absorptivity of the acridine chromophore.

Bathochromism (Red Shift): A shift of the absorption maximum to a longer wavelength.

These spectral changes are indicative of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. researchgate.netut.ac.ir By titrating a solution of 9-aminoacridine with increasing concentrations of DNA and monitoring the changes in absorbance, one can calculate the binding constant (K) for the interaction. researchgate.net

Table 2: UV-Vis Absorption Maxima of 9-Aminoacridine

Solvent/EnvironmentAbsorption Maxima (λmax) in nm
MethanolNot specified
n-HexaneNot specified
DichloromethaneNot specified
Aqueous Buffer (in absence of DNA)381, 400, 422

Note: Specific absorption maxima in organic solvents depend on solvent polarity. researchgate.net Upon binding to DNA in an aqueous buffer, these peaks exhibit a red-shift. researchgate.net

Chromatographic and Electrophoretic Methodologies for Analysis

Chromatographic and electrophoretic techniques are powerful tools for the separation, identification, and quantification of this compound and related compounds in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including 9-aminoacridine. nih.gov It allows for the separation of the compound from impurities and other components in a mixture, enabling its accurate quantification.

A specific HPLC method has been developed for the simultaneous determination of aminoacridine hydrochloride (9-aminoacridine HCl). nih.gov This method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically achieved using a UV detector. The choice of a C18 column indicates that the separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Table 3: Example HPLC Method for 9-Aminoacridine Hydrochloride Analysis

ParameterCondition
Column Reversed-phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Disodium hydrogen phosphate dihydrate (pH 6.0) and Acetonitrile (55:45, v/v)
Detection UV at 240 nm
Linear Range 1.00–10.00 µg/mL

Source: Based on a method for the simultaneous determination of aminoacridine hydrochloride and lidocaine hydrochloride. nih.gov

The rate of hydrolysis of related aniline mustards of 9-aminoacridine has also been measured by HPLC, demonstrating the utility of this technique in studying the stability and reaction kinetics of these compounds. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, is well-suited for the analysis of small charged molecules like 9-aminoacridine. scielo.br

In CZE, a buffer-filled capillary is subjected to a high voltage, causing the migration of ions towards the electrode of opposite charge. The separation is based on differences in the charge-to-size ratio of the analytes. mdpi.com This technique offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. While many CE methods for amino acids involve derivatization, direct analysis of compounds like 9-aminoacridine is feasible, particularly when they possess a charge at the pH of the background electrolyte. who.intresearchgate.net

The separation of acridine derivatives can be achieved using a simple background electrolyte, such as a borate buffer, with detection often performed by UV-Vis spectrophotometry. The high efficiency of CE allows for the resolution of closely related compounds and the analysis of complex mixtures.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry stands as a cornerstone analytical technique in the study of this compound, offering unparalleled sensitivity and specificity for both identifying the compound and determining its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govthermofisher.comresearchgate.net The initial LC step separates the compound of interest from other endogenous molecules based on its physicochemical properties, such as polarity and size. This separation is critical to reduce matrix effects and ion suppression, ensuring accurate quantification. nih.gov

Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). In LC-MS/MS, a specific ion corresponding to the parent molecule is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. ijpras.com This pattern serves as a structural fingerprint, providing a high degree of confidence in the identification of the analyte. nih.gov

This technique is particularly valuable in pharmacokinetic studies to monitor the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites. ijpras.com By monitoring specific precursor-to-product ion transitions, researchers can achieve low limits of quantification, often in the picogram to nanogram range. While specific LC-MS/MS parameters for this compound are not widely published, data for the parent acridine molecule illustrates the principle. For instance, using LC-ESI-QTOF, the protonated acridine molecule ([M+H]+) at m/z 180.0808 can be fragmented to produce specific product ions, confirming its identity. massbank.eumassbank.eu

Table 1: Illustrative LC-MS/MS Parameters for the Parent Compound, Acridine

Parameter Value
Instrument LC-ESI-QTOF
Ionization Mode Positive
Precursor Ion (m/z) 180.0808 ([M+H]+)
Fragmentation Mode Collision-Induced Dissociation (CID)
Collision Energy 10-20 V
Common Fragments Fragmentation data provides structural confirmation.

This table is illustrative for the parent acridine compound based on available public mass spectral data. massbank.eumassbank.eu

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another powerful technique, primarily used for the analysis of larger, less volatile molecules, but it also has applications in the study of smaller organic compounds like acridine derivatives. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase with minimal fragmentation.

One of the key applications of MALDI in this context is Mass Spectrometry Imaging (MSI). MALDI-MSI can visualize the spatial distribution of this compound and its metabolites directly in tissue sections. nih.govrsisinternational.org This label-free technique provides crucial information on where the drug localizes within an organ or even within subcellular compartments, offering insights into its mechanism of action and potential toxicity. researchgate.net For example, studies have successfully imaged the subcellular distribution of other structurally similar acridine drugs, demonstrating the capability of this technique to differentiate compounds within complex biological environments. researchgate.net

Furthermore, MALDI-TOF (Time-of-Flight) MS can be used for the rapid and reliable detection of acridine-based alkaloids in complex mixtures. researchgate.net The choice of matrix is critical for successful analysis, and specific matrices have been developed for the selective ionization of alkaloids, which could be applied to the analysis of this compound to enhance detection and reduce background noise. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are vital for predicting and understanding the interaction of this compound with its biological targets at a molecular level. These in silico methods guide drug design and help to interpret experimental results.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is extensively used to study how this compound derivatives interact with key targets in neurodegenerative diseases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

In these studies, a 3D model of the target protein is used as a receptor. The this compound derivative is then computationally "docked" into the active site of the enzyme. The software calculates the binding energy for various poses, with lower energies indicating a more favorable interaction. These calculations help to identify key amino acid residues that interact with the ligand through hydrogen bonds, π-π stacking, or hydrophobic interactions. Research on related 9-substituted dihydroacridine and acridine derivatives has shown that the dihydroacridine moiety can interact with key residues in the active site gorge of cholinesterases, explaining their inhibitory activity.

Table 2: Representative Molecular Docking Results for Dihydroacridine Derivatives with Cholinesterases

Compound Type Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
9-heterocyclic amino-N-methyl-9,10-dihydroacridine AChE Not specified Trp286, Tyr337, Phe338
9-heterocyclic amino-N-methyl-9,10-dihydroacridine BChE Not specified Trp82, Tyr332
9-phosphoryl-9,10-dihydroacridine BChE Not specified Asp70, Tyr332 (PAS)

Data is generalized from studies on derivatives of the core structure.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, complementing the static picture from molecular docking. Starting from a docked pose, MD simulations calculate the atomic forces and subsequent movements of every atom in the system over a defined period, typically nanoseconds to microseconds.

These simulations are used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding. For instance, an MD simulation of a dihydroacridine derivative complexed with BChE revealed that while the ligand remained bound to the enzyme, its orientation shifted over time, disrupting some initial interactions predicted by docking while forming new, stable ones. This provides a more realistic understanding of the binding mechanism and the flexibility of the active site.

Quantum-chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of the this compound molecule. dntb.gov.ua These methods can calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

This information is crucial for understanding the molecule's reactivity and its ability to participate in different types of interactions. For example, quantum-chemical calculations have been used to explain the high antioxidant activity of certain dihydroacridine derivatives compared to their fully aromatic acridine counterparts. researchgate.net By calculating ionization potentials and bond dissociation energies, researchers can predict the ease with which the dihydroacridine structure can donate a hydrogen atom to scavenge free radicals. These calculations provide a theoretical foundation for the observed experimental activities and guide the design of derivatives with enhanced properties. dntb.gov.ua

Predictive Modeling Software (e.g., PASS®) for Activity Prediction

Predictive modeling software plays a pivotal role in the early stages of drug discovery by forecasting the biological activity spectra of chemical compounds based on their structural formulas. One such prominent tool is the PASS® (Prediction of Activity Spectra for Substances) software.

PASS® operates on the principle that the biological activity of a compound is a function of its structure. nih.govyoutube.com The software compares the structure of a novel compound with a vast database of known biologically active substances. nih.gov This comparison allows for the prediction of a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. nih.gov The prediction is presented as a list of probable activities, each with a corresponding probability for being active (Pa) and inactive (Pi). youtube.com

The PASS® online tool can predict thousands of biological activities, encompassing pharmacotherapeutic and toxic effects. zenodo.org The algorithm is based on a Bayesian approach, and its accuracy is estimated to be around 95% through leave-one-out cross-validation. nih.govway2drug.com This high level of accuracy makes PASS® a valuable tool for identifying new potential therapeutic applications for existing compounds and for prioritizing newly synthesized molecules for further biological screening. nih.gov

For a novel this compound derivative, a PASS® analysis could yield a spectrum of potential biological activities. This allows researchers to focus their in vitro and in vivo testing on the most promising predicted activities. An illustrative example of a PASS® prediction for a hypothetical this compound derivative is presented in the table below.

Table 1: Illustrative PASS® Predicted Biological Activities for a this compound Derivative

Predicted Biological Activity Probability to be Active (Pa) Probability to be Inactive (Pi)
Antineoplastic 0.850 0.015
Topoisomerase II inhibitor 0.795 0.022
Acetylcholinesterase inhibitor 0.750 0.031
Antimalarial 0.710 0.045
Anti-inflammatory 0.680 0.050
Neuroprotective 0.620 0.065
Cardiotonic 0.550 0.110

Note: This table is for illustrative purposes only and does not represent actual PASS® prediction data for a specific this compound derivative.

In Silico Screening and Rational Drug Design Paradigms

In silico screening and rational drug design are powerful computational methodologies that guide the development of new drug candidates with improved efficacy and specificity. These approaches involve the use of computer models to simulate the interaction between a small molecule and its biological target.

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. Molecular docking is a key component of virtual screening, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is often estimated by a scoring function, such as the Glide score (GScore), where a more negative value indicates a higher binding affinity.

In the context of 9-aminoacridine derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for various therapeutic targets. For instance, derivatives of 9-anilinoacridine (B1211779), a related compound, have been docked against topoisomerase II, a key enzyme in cancer progression. These studies have revealed that modifications to the 9-anilinoacridine scaffold can significantly impact the binding affinity and inhibitory potential.

Table 2: Molecular Docking Scores of Oxazine Substituted 9-Anilinoacridine Derivatives against Topoisomerase-II (1ZXM)

Compound Glide Score (kcal/mol)
1a -7.15
1b -6.98
1c -8.06
1d -7.45
1e -7.89
1f -7.56
1g -7.33
1h -6.54
1i -5.70
1j -6.87
1k -7.02
Ledacrine (Standard) -5.24

Data sourced from a study on oxazine substituted 9-anilinoacridines.

ADMET Prediction

Another critical aspect of in silico drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify compounds with favorable pharmacokinetic profiles and low toxicity early in the drug discovery process, reducing the likelihood of late-stage failures. Various computational models are used to predict properties such as human oral absorption, blood-brain barrier penetration, and potential for drug-drug interactions.

For the same series of oxazine substituted 9-anilinoacridine derivatives, in silico ADMET screening was performed to assess their drug-like properties. The results of these predictions are summarized in the table below.

Table 3: In Silico ADMET Properties of Oxazine Substituted 9-Anilinoacridine Derivatives

Compound Molecular Weight H-bond Donor H-bond Acceptor logP % Human Oral Absorption
1a 459.54 1 5.75 4.89 89.4
1b 473.57 1 5.75 5.26 89.8
1c 504.01 1 5.75 5.86 90.9
1d 490.00 1 5.75 5.51 90.4
1e 524.44 1 5.75 6.46 92.4
1f 494.59 1 5.75 5.09 89.8
1g 508.61 1 5.75 5.46 90.2
1h 539.05 1 5.75 6.06 91.4
1i 525.04 1 5.75 5.71 90.8
1j 559.48 1 5.75 6.66 92.8
1k 530.09 1 5.75 5.31 90.1

Data sourced from a study on oxazine substituted 9-anilinoacridines.

By integrating these computational approaches, researchers can rationally design novel this compound derivatives with enhanced biological activity and favorable drug-like properties, accelerating the development of new therapeutic agents.

Emerging Research Directions and Future Perspectives on 9 Amino 3,4 Dihydroacridine

Development of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) represents a significant paradigm shift in drug discovery, moving away from the "one-target, one-drug" model to a more holistic approach that addresses the multifactorial nature of complex diseases. The 9-aminoacridine (B1665356) scaffold has been a key component in the design of MTDLs, particularly for neurodegenerative conditions like Alzheimer's disease. youtube.comnih.govnih.gov Derivatives of 9-aminoacridine have long been recognized as inhibitors of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), which are crucial enzymes in the pathology of Alzheimer's. youtube.comnih.govnih.gov

Building on this, researchers are designing new molecules that not only inhibit cholinesterases but also target other relevant pathways in Alzheimer's disease. For example, some derivatives have been engineered to also inhibit the self-aggregation of β-amyloid peptides and possess antioxidant properties. The inherent ability of the acridine (B1665455) structure to intercalate with DNA has also been explored in the context of multi-target anticancer agents. The future of MTDL design involving the 9-amino-3,4-dihydroacridine core will likely focus on creating compounds with a finely tuned polypharmacological profile, capable of modulating multiple disease-relevant targets simultaneously to achieve synergistic therapeutic effects.

Exploration of Novel Biological Targets and Pathways

Beyond its traditional role as a cholinesterase inhibitor, derivatives of 9-aminoacridine are being investigated for their effects on a variety of novel biological targets and cellular pathways. A particularly promising area of research is in immunology, where certain 9-aminoacridines have been found to selectively downregulate the function of regulatory T cells (Tregs) by targeting the transcription factor FoxP3. nih.gov This discovery opens up new avenues for the development of immunotherapies for cancer and autoimmune diseases. By inhibiting Treg function, these compounds could potentially boost the body's own anti-tumor immune response. nih.gov

In the realm of infectious diseases, 9,10-dihydroacridine (B10567) derivatives have been shown to disrupt the cell division of vancomycin-intermediate Staphylococcus aureus (VISA) by promoting the polymerization of the FtsZ protein. dovepress.com This identifies a novel antibacterial mechanism and suggests that this compound derivatives could be developed as treatments for drug-resistant bacterial infections. Future research will likely continue to uncover new biological targets for this versatile scaffold, potentially expanding its therapeutic applications to a wider range of diseases.

Rational Design of Prodrugs and Targeted Delivery Systems

To overcome challenges related to bioavailability, toxicity, and non-specific distribution, the rational design of prodrugs and targeted delivery systems for 9-aminoacridine derivatives is an active area of research. Prodrugs are inactive or less active molecules that are converted into the active drug within the body, often at the site of action. nih.gov This approach can improve the pharmacokinetic and pharmacodynamic properties of a drug.

One strategy that has been explored for the related compound 9-amino-1,2,3,4-tetrahydroacridine (tacrine) is the use of a chemical delivery system (CDS) to enhance its delivery to the central nervous system (CNS). nih.gov This involves attaching a lipophilic carrier moiety, such as a 1,4-dihydropyridine, to the parent drug, which facilitates its passage across the blood-brain barrier. nih.gov Once in the brain, the carrier is enzymatically converted to a hydrophilic pyridinium (B92312) salt, trapping the drug in the CNS where it can be slowly released. nih.gov

Another approach is the use of amino acids as promoieties to improve the absorption and targeted delivery of drugs. nih.gov By attaching an amino acid to the this compound scaffold, it may be possible to hijack amino acid transporters to facilitate its entry into specific cells or tissues. Future work in this area will focus on developing more sophisticated prodrug and targeted delivery strategies to maximize the therapeutic potential and minimize the side effects of this compound-based drugs.

Application as Research Probes and Imaging Agents

The unique photophysical properties of the acridine ring system make it an attractive scaffold for the development of research probes and imaging agents. 9-Aminoacridine derivatives have been investigated as fluorescent probes for the detection of cancer cells, taking advantage of their ability to accumulate in and stain cellular structures. nih.govgoogle.com The fluorescence of these compounds can provide insights into cellular processes and can be used for diagnostic purposes.

Furthermore, the dihydroacridine scaffold has been utilized to create "turn-on" fluorescent probes. For instance, non-fluorescent 9,10-dihydroacridine derivatives have been designed to undergo oxidative aromatization in the presence of specific reactive oxygen species, such as peroxynitrite, leading to a significant increase in fluorescence. nih.gov This allows for the selective and rapid detection of these species in biological systems. nih.gov

In addition to fluorescence-based applications, 9-azidoacridine, a derivative of 9-aminoacridine, has been developed as a photoaffinity label. nih.govnih.gov Photoaffinity labels are molecules that can be used to identify and characterize binding sites in proteins and other biomolecules. nih.govnih.gov Upon photoactivation, the azido (B1232118) group forms a highly reactive nitrene that can covalently bind to nearby molecules, allowing for the identification of the binding partners of the acridine scaffold. nih.govnih.gov The continued development of this compound-based probes and imaging agents will provide valuable tools for studying biological systems and for the diagnosis of disease.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Predict biological activity: ML models can be trained to predict the inhibitory activity of new derivatives against targets like cholinesterases or their potential to modulate novel targets.

Optimize ADMET properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to select candidates with favorable drug-like properties.

Design multi-target ligands: AI algorithms can be employed to design molecules with balanced affinities for multiple targets, facilitating the development of MTDLs.

While still an emerging field, the application of AI and ML in the design of this compound derivatives holds immense promise for the rapid discovery of next-generation therapeutics.

Green Chemistry Approaches to Synthesis and Derivatization

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, green chemistry principles are increasingly being applied to the synthesis and derivatization of this compound. The goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances.

One example of a greener approach to the synthesis of 9-aminoacridine derivatives is the development of catalyst-free reaction conditions. A patented method describes the preparation of 9-aminoacridines and their derivatives in a polar aprotic solvent without the need for a catalyst, which simplifies the post-reaction workup and reduces waste.

Other green chemistry strategies that are being explored for the synthesis of acridine-based compounds include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.

Energy efficiency: Employing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. researchgate.netsemanticscholar.org

Q & A

Q. What are the conventional and modern synthetic routes for 9-Amino-3,4-dihydroacridine derivatives?

  • Methodological Answer : The synthesis of this compound derivatives often starts with 9-chloroacridine scaffolds. A classic approach involves nucleophilic substitution, where 9-chloro-1,2,3,4-tetrahydroacridine reacts with dialkylaminoalkylamines under controlled conditions (e.g., refluxing in ethanol) . Modern methods include optimizing substituent reactivity, such as replacing chlorine with amino groups via hydrazine or ammonia in polar solvents . For example, 9-Amino-3,4-dihydroacridin-1(2H)-one (V11) is synthesized by cyclocondensation of substituted anilines with ketones, followed by reduction . Characterization via melting point analysis (e.g., 179–181°C for 9-Amino-1,2,3,4-tetrahydroacridine) and spectral data (IR, NMR) is critical .

Q. How are hydrogen bonding and π-π interactions analyzed in 9-Aminoacridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining intermolecular interactions. For instance, the crystal structure of 9-aminoacridinium 4-aminobenzoate dihydrate reveals N–H⋯O hydrogen bonds (bond lengths ~1.8–2.1 Å) and π-π stacking (centroid distances 3.63–3.84 Å) between acridine rings. These interactions stabilize the 3D supramolecular network . Computational tools like Mercury or PLATON can further analyze packing motifs and non-covalent interactions.

Q. What biological activities are commonly associated with this compound derivatives?

  • Methodological Answer : These derivatives exhibit antitumor, antibacterial, and anti-inflammatory properties. For example, 9-Aminoacridine derivatives inhibit EGFR-expressing lung carcinoma in patient-derived xenografts (PDX) at 2 mg/kg doses, validated via hematoxylin/eosin staining and anti-EGFR immunohistochemistry . Standard assays include microbial growth inhibition (e.g., Salmonella typhimurium mutagenicity tests) and cytotoxicity profiling (e.g., MTT assays) .

Advanced Research Questions

Q. How can molecular docking predict the anti-EGFR activity of this compound derivatives?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) evaluates binding affinities between derivatives and EGFR’s kinase domain. For LHT-17-19 (a dihydroacridinone salt), electrostatic and hydrophobic interactions stabilize the ligand-receptor complex, with binding energies ≤ −8.5 kcal/mol. Validation includes comparing docking poses with crystallographic data and mutagenesis studies . Advanced protocols involve molecular dynamics simulations (e.g., GROMACS) to assess complex stability over 100-ns trajectories.

Q. How to resolve contradictions in reported biological activities of structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects or experimental models. For example, 9-Aminoacridine derivatives with methyl groups at C3 show enhanced EGFR inhibition compared to methoxy-substituted analogs due to steric and electronic modulation . Systematic structure-activity relationship (SAR) studies, paired with in vitro (e.g., kinase assays) and in vivo (e.g., PDX models) validation, clarify these differences . Meta-analyses of crystallographic and pharmacological data can further identify critical pharmacophores.

Q. What experimental designs optimize the synthesis of enantiomerically pure dihydroacridinone derivatives?

  • Methodological Answer : Chiral resolution techniques include using L-2-hydroxybutanedioic acid to form diastereomeric salts, as demonstrated for LHT-17-19 (99.8% purity). Heating equimolar amounts of the acridinone and chiral acid in 50% ethanol followed by recrystallization achieves enantiopurity . Advanced chromatographic methods (e.g., chiral HPLC with amylose columns) and circular dichroism (CD) spectroscopy validate enantiomeric excess.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.